molecular formula C8H9F B1585034 1-Ethyl-4-fluorobenzene CAS No. 459-47-2

1-Ethyl-4-fluorobenzene

Cat. No. B1585034
CAS No.: 459-47-2
M. Wt: 124.15 g/mol
InChI Key: BLDNWXVISIXWKZ-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

A mixture of 1-ethyl-4-fluorobenzene (0.248 g, 2 mmol), NBS (0.35 g, 2 mmol) and benzoyl peroxide (0.14 g, 0.6 mmol) were dissolved in 20 mL CCl4, The mixture was stirred at 80° C. for 5 hours and then the reaction was conc. in vacuo and resulting oil was purified via silica gel chromatography (PE-EtOAC 5:1) to give the title compound (330 mg, 80%) as a yellow oil. LCMS 202 (M+H+).
Quantity
0.248 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[CH3:2].C1C(=O)N([Br:17])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.248 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)F
Name
Quantity
0.35 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting oil
CUSTOM
Type
CUSTOM
Details
was purified via silica gel chromatography (PE-EtOAC 5:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
title compound
Type
product
Smiles
BrC(C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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